5-(2-乙氧基苯基)-N-苯基-1,3,4-噻二唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

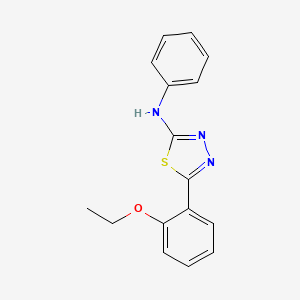

5-(2-ethoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine is a derivative of the thiadiazole class of compounds, which are characterized by a 1,3,4-thiadiazol-2-amine core structure. This class of compounds has been extensively studied due to their diverse biological activities and potential therapeutic applications. The ethoxyphenyl group in the compound indicates the presence of an ethoxy substituent on the phenyl ring, which can influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of thiadiazole derivatives typically involves the cyclization of appropriate precursors such as carbothioamides with various reagents. For instance, the synthesis of 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine has been reported to proceed via the reaction of N-phenylhydrazinecarbothioamide with 4-isopropoxybenzoic acid in the presence of phosphorus oxychloride . Although the specific synthesis of 5-(2-ethoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine is not detailed in the provided papers, it is likely that a similar synthetic strategy could be employed, substituting the appropriate ethoxyphenyl precursor.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is often confirmed using spectroscopic methods such as FT-IR, NMR, and X-ray diffraction. For example, the ibuprofen-thiadiazole hybrid compound has been characterized using FT-IR, multinuclear NMR spectroscopies, and single crystal X-ray diffraction, revealing its crystalline structure and the presence of discrete cations and anions in the triclinic system . These techniques could similarly be applied to determine the molecular structure of 5-(2-ethoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine.

Chemical Reactions Analysis

Thiadiazole derivatives can participate in various chemical reactions, including interactions with DNA and the formation of metal complexes. For instance, 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amines have been shown to interact with DNA, as evidenced by changes in absorption spectra upon titration with CT-DNA . Additionally, metal complexes of a related compound, 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine, have been synthesized and characterized, indicating the ability of these molecules to coordinate with metal ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The vibrational analysis of the ibuprofen-thiadiazole hybrid compound suggests the presence of a N-N bond with partial double bond character in the thiadiazole moiety . The crystal structures of various thiadiazole derivatives have revealed the importance of noncovalent interactions such as hydrogen bonding and π-π stacking in determining their solid-state properties . These analyses provide insights into the stability, solubility, and potential intermolecular interactions of 5-(2-ethoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine.

科学研究应用

合成和表征

- 5-苯基-1,3,4-噻二唑-2-胺,一种相关化合物,已被用于合成一系列杂环偶氮染料。这些染料通过各种技术表征并筛选生物活性 (Kumar 等人,2013)。

生物活性

- 新型 5-苯基取代的 1,3,4-噻二唑-2-胺对乳腺癌和正常人细胞系表现出显着的体外抗肿瘤活性。一些化合物显示出比顺铂对照更高的抑制活性 (Sekhar 等人,2019)。

金属配合物

- 类似化合物 5-(4-异丙氧基苯基)-N-苯基-1,3,4-噻二唑-2-胺的新型金属配合物已被合成并表征。这些配合物涉及各种金属,并使用不同的光谱方法进行分析 (Al-Amiery 等人,2009)。

光谱、X 射线和 DFT 研究

- 对各种 1,3,4-噻二唑衍生物进行光谱、X 射线和密度泛函理论 (DFT) 研究,提供了对它们的分子结构和稳定性的见解 (Dani 等人,2013)。

抗增殖-抗菌特性

- 源自 1,3,4-噻二唑化合物的席夫碱表现出 DNA 保护能力和强抗菌活性。一种特定化合物对癌细胞系表现出细胞毒性,表明在化疗药物开发中具有潜力 (Gür 等人,2020)。

非共价相互作用分析

- 使用晶体学和分子内原子量子理论 (QTAIM) 方法分析 N-取代 1,3,4-噻二唑衍生物中的非共价相互作用,揭示了分子相互作用和稳定性的见解 (El-Emam 等人,2020)。

安全和危害

The compound’s toxicity and potential hazards would be assessed. This could involve studying its effects on cells or organisms, and determining appropriate safety precautions.

未来方向

This would involve suggesting further studies that could be conducted on the compound. This could include potential applications, modifications to improve its properties, or further investigations into its mechanism of action.

Please note that this is a general approach and the specific details would depend on the particular compound being studied. For a comprehensive analysis of a specific compound, consulting scientific literature or conducting experimental studies would be necessary.

属性

IUPAC Name |

5-(2-ethoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-2-20-14-11-7-6-10-13(14)15-18-19-16(21-15)17-12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWWKOLOLANCROA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NN=C(S2)NC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-ethoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide](/img/structure/B1326973.png)

![[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327006.png)

![[2-(Isopropylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327008.png)

![{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}amine](/img/structure/B1327011.png)

![4-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1327012.png)